3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of compounds that have been synthesized and studied for various applications, primarily in the realm of organic chemistry and medicinal chemistry. Research has explored the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, highlighting the versatility of these heterocyclic frameworks. For instance, the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines involved reactions with amines and catalysis by oxalyl chloride and N, N-di methyl-formamide, leading to a variety of amide derivatives. These synthetic routes and the resulting compounds have potential implications in the development of new chemical entities with varied applications (Peterlin-Mašič et al., 2000).
Antimicrobial Activity
A significant area of research involves the study of the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. The synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and their subsequent evaluation for antimicrobial activity revealed that these compounds exhibited more activity against certain strains of bacteria and fungi compared to reference drugs. This suggests potential for these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Kolisnyk et al., 2015).
Biological Activities and Potential Therapeutic Applications
Further studies have synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and evaluated their antimicrobial properties. Some synthesized compounds displayed antimicrobial activity, suggesting a possible role in therapeutic applications, particularly in combating microbial infections (Gein et al., 2015).
Agricultural Applications
The exploration of thiazolo[3,2-a]pyrimidine derivatives has extended to agricultural sciences, where compounds such as 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives have been synthesized and tested for growth stimulant properties. Preliminary biological studies indicated that some of these compounds exhibited growth stimulant properties, with activities higher than 70% compared to heteroauxin, a well-known plant growth regulator. This suggests potential applications in agriculture to enhance plant growth and productivity (Pivazyan et al., 2017).
Future Directions
Properties
IUPAC Name |
3-methyl-5-oxo-N-pentyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-4-5-6-14-11(17)10-7-15-13-16(12(10)18)9(2)8-19-13/h7-8H,3-6H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRZDWOVXVMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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